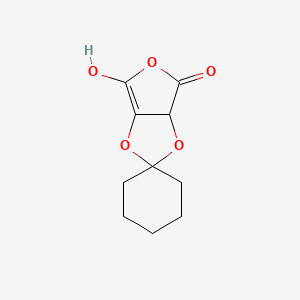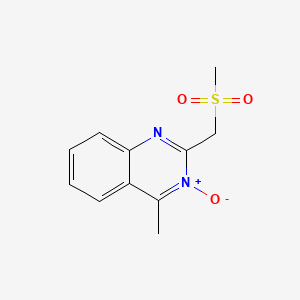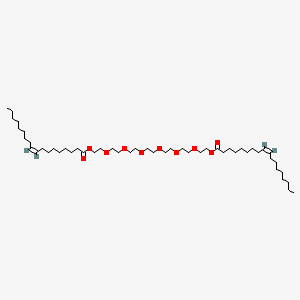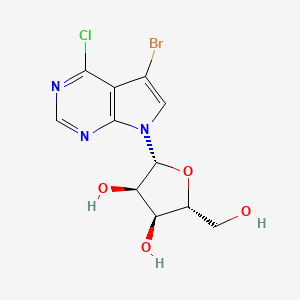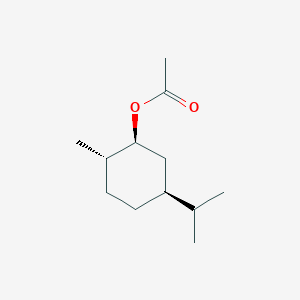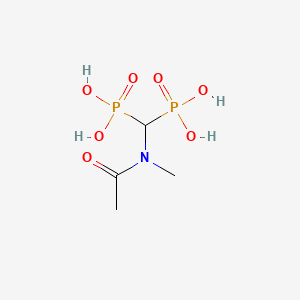
Zinc bisulfite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zinc bisulfite is an inorganic compound with the chemical formula Zn(HSO₃)₂. It is known for its reducing properties and is commonly used in various industrial and chemical processes. The compound is typically found in solution form and is recognized for its ability to react with oxidizing agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Zinc bisulfite can be synthesized by reacting zinc oxide or zinc hydroxide with sulfur dioxide in an aqueous medium. The reaction typically proceeds as follows: [ \text{ZnO} + \text{SO}_2 + \text{H}_2\text{O} \rightarrow \text{Zn(HSO}_3\text{)}_2 ]
Industrial Production Methods: In industrial settings, this compound is produced by passing sulfur dioxide gas through a suspension of zinc oxide in water. The reaction is carried out under controlled conditions to ensure the complete dissolution of zinc oxide and the formation of this compound.
Types of Reactions:
Oxidation: this compound acts as a reducing agent and can be oxidized to zinc sulfate.
Reduction: It can reduce various oxidizing agents, including chlorine and bromine.
Substitution: this compound can undergo substitution reactions with other sulfite compounds.
Common Reagents and Conditions:
Oxidizing Agents: Chlorine, bromine, and other halogens.
Reaction Conditions: Typically carried out in aqueous solutions at room temperature.
Major Products Formed:
Oxidation: Zinc sulfate (ZnSO₄)
Reduction: Sulfur dioxide (SO₂) and water (H₂O)
Wissenschaftliche Forschungsanwendungen
Zinc bisulfite has a wide range of applications in scientific research, including:
Chemistry: Used as a reducing agent in various chemical reactions.
Biology: Employed in the study of DNA methylation through bisulfite sequencing.
Medicine: Investigated for its potential antimicrobial properties.
Industry: Utilized in water treatment processes and as a preservative in the food industry.
Wirkmechanismus
The mechanism of action of zinc bisulfite involves its ability to donate electrons, thereby reducing other compounds. This property makes it an effective reducing agent. In biological systems, this compound can interact with nucleic acids and proteins, leading to various biochemical effects.
Vergleich Mit ähnlichen Verbindungen
- Sodium bisulfite (NaHSO₃)
- Potassium bisulfite (KHSO₃)
- Calcium bisulfite (Ca(HSO₃)₂)
Comparison: Zinc bisulfite is unique due to its specific reactivity with zinc ions, which can enhance its reducing properties compared to other bisulfite compounds. Additionally, this compound’s applications in industrial and biological settings are distinct, making it a valuable compound in various fields.
Eigenschaften
CAS-Nummer |
15457-98-4 |
|---|---|
Molekularformel |
Zn(HSO3)2 H2O6S2Zn |
Molekulargewicht |
227.5 g/mol |
IUPAC-Name |
zinc;hydrogen sulfite |
InChI |
InChI=1S/2H2O3S.Zn/c2*1-4(2)3;/h2*(H2,1,2,3);/q;;+2/p-2 |
InChI-Schlüssel |
ZTUVUXVSZXNSCL-UHFFFAOYSA-L |
Kanonische SMILES |
OS(=O)[O-].OS(=O)[O-].[Zn+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


